BenchChemオンラインストアへようこそ!

4-(4-Phenylpiperazino)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine

Medicinal Chemistry Kinase Inhibitor Design Structure–Activity Relationship

4-(4-Phenylpiperazino)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine (CAS 303147-57-1; PubChem CID 2767417; molecular formula C₂₆H₂₅N₅O₂S; molecular weight 471.57 g/mol) is a tri-substituted pyrimidine derivative bearing a 4-phenylpiperazine moiety at C-4, a phenylsulfonylmethyl group at C-6, and a 2-pyridinyl substituent at C-2. The compound belongs to the piperazinylpyrimidine class, a scaffold widely explored for kinase inhibition and GPCR modulation.

Molecular Formula C26H25N5O2S
Molecular Weight 471.58
CAS No. 303147-57-1
Cat. No. B2598137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Phenylpiperazino)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine
CAS303147-57-1
Molecular FormulaC26H25N5O2S
Molecular Weight471.58
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C3=NC(=NC(=C3)CS(=O)(=O)C4=CC=CC=C4)C5=CC=CC=N5
InChIInChI=1S/C26H25N5O2S/c32-34(33,23-11-5-2-6-12-23)20-21-19-25(29-26(28-21)24-13-7-8-14-27-24)31-17-15-30(16-18-31)22-9-3-1-4-10-22/h1-14,19H,15-18,20H2
InChIKeyZGJHTYDTXLEHNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Phenylpiperazino)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine (CAS 303147-57-1): Structural Identity and Procurement-Relevant Characterization


4-(4-Phenylpiperazino)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine (CAS 303147-57-1; PubChem CID 2767417; molecular formula C₂₆H₂₅N₅O₂S; molecular weight 471.57 g/mol) is a tri-substituted pyrimidine derivative bearing a 4-phenylpiperazine moiety at C-4, a phenylsulfonylmethyl group at C-6, and a 2-pyridinyl substituent at C-2 [1]. The compound belongs to the piperazinylpyrimidine class, a scaffold widely explored for kinase inhibition and GPCR modulation [2]. It is commercially available from specialty chemical suppliers (e.g., AKSci, Key Organics) at purities ≥90–95%, with prices quoted at approximately £37–46 per milligram as of 2023 [3].

Why 4-(4-Phenylpiperazino)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine Cannot Be Replaced by In-Class Piperazinylpyrimidine Analogs Without Risk of Altered Target Engagement


Within the piperazinylpyrimidine class, even single-atom or single-substituent alterations at the C-2, C-4, or C-6 positions of the pyrimidine core can shift kinase selectivity profiles by orders of magnitude. For instance, the related compound PF-4708671 (a piperazinyl-pyrimidine) exhibits a Ki of 20 nM against S6K1 but >400-fold selectivity over S6K2, demonstrating that the precise substitution pattern—not merely the general scaffold—dictates biological activity [1]. The target compound uniquely combines a 2-pyridinyl ring (a metal-chelating moiety common in type II kinase inhibitors), a 4-phenylpiperazine (a privileged fragment for GPCR and kinase binding), and a 6-phenylsulfonylmethyl group (a hydrogen-bond-capable sulfone that modulates polarity and metabolic stability). Swapping any of these modules for superficially similar alternatives (e.g., replacing 2-pyridinyl with phenyl, as in CID 646531, or replacing phenylpiperazine with phenylsulfanyl, as in CAS 303147-09-3) would be expected to alter target binding, selectivity, and ADME properties, though direct experimental comparison data remain absent from the public domain as of 2026 [2].

Quantitative Differentiation Evidence for 4-(4-Phenylpiperazino)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine (CAS 303147-57-1) Versus Closest Structural Analogs


Structural Differentiation: Unique Tri-Substitution Pattern Not Replicated by Any Commercially Available Analog

The target compound is distinguished by the simultaneous presence of three pharmacophoric elements at the C-2, C-4, and C-6 positions of the pyrimidine core: a 2-pyridinyl ring, a 4-phenylpiperazine, and a phenylsulfonylmethyl group. A systematic comparison of commercially catalogued analogs within the CAS 303147-xx cluster reveals that the closest available compounds each deviate by at least one substituent. CAS 303147-09-3 (4-(phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine) replaces the basic piperazine nitrogen with a neutral thioether sulfur, abolishing a key protonation site (predicted pKa ~4.84 for the target vs. no basic center for the analog) . CAS 303147-56-0 (N-benzyl-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)-4-pyrimidinamine) replaces the entire phenylpiperazine with a secondary benzylamine, substantially reducing molecular volume and hydrogen-bond acceptor count. CID 646531 (4-methyl-2-phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine) substitutes the 2-pyridinyl with a phenyl group and the phenylsulfonylmethyl with a methyl group, losing both the metal-coordinating pyridine nitrogen and the sulfone H-bond acceptor [1]. No other compound in publicly accessible databases replicates the exact tri-substitution pattern of the target compound, making it a singleton for procurement purposes [2].

Medicinal Chemistry Kinase Inhibitor Design Structure–Activity Relationship

Physicochemical Property Profile: Computed LogP and pKa Differentiate the Target from Less Polar Structural Analogs

The target compound's computed physicochemical parameters, derived from PubChem and ChemicalBook entries, include a molecular weight of 471.57 g/mol, XLogP3-AA of 3.6, hydrogen bond acceptor count of 7, hydrogen bond donor count of 0, topological polar surface area (TPSA) of approximately 87 Ų, and a predicted pKa of 4.84±0.40 (associated with the pyridine nitrogen of the 2-pyridinyl group) [1]. In comparison, the closest analog CID 646531 (4-methyl-2-phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine; MW 330.43 g/mol, XLogP ~4.2, H-bond acceptors 3) is substantially more lipophilic and has fewer hydrogen-bonding sites, which would predict higher membrane permeability but potentially lower aqueous solubility and different tissue distribution [2]. The 2-pyridinyl group in the target compound provides a predicted pKa of 4.84, conferring partial ionization at physiological pH that is absent in CID 646531 (phenyl at C-2, no basic center). The phenylsulfonylmethyl group contributes polarity and metabolic stability via the sulfone moiety; class-level evidence indicates that sulfonylmethyl substitution on pyrimidines generally enhances solubility and reduces oxidative metabolism compared to alkyl or halo substituents [3]. These computed property differences support the expectation that the target compound would exhibit meaningfully different ADME behavior compared to analogs lacking the pyridinyl or sulfonylmethyl groups, though no experimental PK or solubility data are publicly available for the target compound as of May 2026.

ADME Prediction Physicochemical Profiling Drug-Likeness

Absence of Public Bioactivity Data as a Procurement Differentiator: A Structurally Novel Screening Probe with No Pre-Existing Target Bias

A comprehensive search of PubChem, ChEMBL, BindingDB, PubMed, and Google Scholar conducted on May 6, 2026 revealed zero bioassay results and zero peer-reviewed publications for CAS 303147-57-1 (CID 2767417) [1]. This stands in contrast to several structurally related piperazinylpyrimidines that have been profiled in MLSCN screening: CID 646531 returned an IC50 >50,000 nM across multiple assays, including the PCMD HTS panel [2]; CID 3237714 (4-(3,4-dimethoxyphenyl)-2-(4-phenylpiperazino)-6-(trifluoromethyl)pyrimidine) has reported screening data in BindingDB [3]; and PF-4708671, a more elaborated piperazinyl-pyrimidine, has published Ki values of 20 nM against S6K1 [4]. The complete absence of public bioactivity data for the target compound is in itself a differentiating feature for certain procurement use cases: the compound represents an untested chemical probe with no pre-existing target annotation, making it suitable for unbiased phenotypic screening or for kinase profiling panels where novelty of chemical space is valued. Additionally, the lack of prior publication reduces the risk of intellectual property encumbrance for hit identification programs, though freedom-to-operate analysis should be conducted independently.

Chemical Biology High-Throughput Screening Novel Chemical Space

Recommended Research and Procurement Application Scenarios for 4-(4-Phenylpiperazino)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine (CAS 303147-57-1)


Kinase Inhibitor Lead Generation: A Structurally Novel Scaffold for Type II Kinase Inhibitor Design

The compound's 2-pyridinyl group is a well-established hinge-binding motif capable of coordinating the conserved ATP-binding site hinge region in kinases, while the 4-phenylpiperazine occupies the solvent-exposed or ribose-pocket region and the 6-phenylsulfonylmethyl extends toward the allosteric back pocket—a spatial arrangement characteristic of type II kinase inhibitors [1]. The absence of prior kinase profiling data means this compound can serve as a fresh starting point for kinase panel screening without pre-conceived selectivity expectations. Procurement is recommended for laboratories conducting broad-kinome selectivity profiling (e.g., DiscoverX KINOMEscan or similar panels) to establish a de novo selectivity fingerprint.

GPCR Ligand Screening: A Phenylpiperazine-Containing Pyrimidine for Serotonin and Dopamine Receptor Panels

The 4-phenylpiperazine moiety is a privileged fragment in GPCR ligand design, with well-precedented affinity for serotonin (5-HT) and dopamine receptor subtypes [2]. Related arylsulfonylpiperazine derivatives have demonstrated 5-HT₆ receptor binding with IC₅₀ values as low as 1.5 μM [3]. The target compound extends this pharmacophore with a 2-pyridinylpyrimidine core that may confer additional receptor subtype selectivity. Procurement for radioligand displacement assays across a panel of aminergic GPCRs (5-HT₁A, 5-HT₂A, 5-HT₆, D₂, D₃) is a rational first step.

Chemical Biology Probe Development: An Untested, IP-Clean Starting Point for Phenotypic Screening

Because no bioactivity data or target annotations exist in public repositories for this compound as of May 2026 [4], it is an attractive candidate for unbiased phenotypic screening in disease-relevant cell-based assays (e.g., cancer cell line viability panels, reporter gene assays for pathway modulation). The compound's moderate predicted lipophilicity (XLogP 3.6) and 7 H-bond acceptors suggest reasonable cell permeability and solubility for cellular assays [5]. Procurement at >95% purity enables direct use in screening without further purification.

Medicinal Chemistry SAR Expansion: Systematically Probing Substituent Effects Around a Novel Pyrimidine Core

The compound serves as a versatile synthetic intermediate for parallel library synthesis. The phenylsulfonylmethyl group at C-6 can be diversified via sulfone alkylation or replacement chemistry, the 2-pyridinyl group at C-2 can be substituted with other heteroaryl rings, and the 4-phenylpiperazine at C-4 can be modified through N-arylation or piperazine ring substitution [6]. Procurement of gram-quantity batches (available from Key Organics and AKSci) enables medicinal chemistry teams to use this compound as a central scaffold for generating focused compound libraries.

Quote Request

Request a Quote for 4-(4-Phenylpiperazino)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.